1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The compound this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The systematic name reflects the benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, creating a bicyclic aromatic heterocycle. The primary International Union of Pure and Applied Chemistry designation for this compound is (5-chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide, although alternative nomenclature systems may refer to it as (5-chlorobenzo[d]isoxazol-3-yl)methanamine hydrobromide.
The Chemical Abstracts Service registry number 2097936-28-0 provides a unique identifier for this specific compound. The nomenclature indicates several key structural features: the presence of a chlorine substituent at the 5-position of the benzoxazole ring system, a methanamine group attached to the 3-position of the heterocycle, and the formation of a hydrobromide salt through protonation of the amine functionality.
The structural designation follows the established numbering system for benzoxazole derivatives, where the oxygen atom occupies position 1, nitrogen occupies position 2, and the remaining carbon atoms are numbered sequentially around the ring system. This systematic approach ensures consistency in chemical communication and database registration across scientific literature and commercial suppliers.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₈BrClN₂O, incorporating eight carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom. Molecular weight determinations from different analytical sources show slight variations, with reported values of 263.52 grams per mole and 264 grams per mole. These minor discrepancies likely reflect differences in measurement precision and rounding conventions used by various analytical facilities.
The elemental composition analysis reveals that the compound contains approximately 36.5% carbon, 3.1% hydrogen, 30.4% bromine, 13.5% chlorine, 10.7% nitrogen, and 6.1% oxygen by mass. The relatively high halogen content, comprising both chlorine and bromine atoms, contributes significantly to the overall molecular weight and influences the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and potential biological activity profiles.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight (amu) | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 | 36.5 |
| Hydrogen | 8 | 1.008 | 8.064 | 3.1 |
| Bromine | 1 | 79.90 | 79.90 | 30.4 |
| Chlorine | 1 | 35.45 | 35.45 | 13.5 |
| Nitrogen | 2 | 14.01 | 28.02 | 10.7 |
| Oxygen | 1 | 16.00 | 16.00 | 6.1 |
| Total | 21 | - | 263.51 | 100.0 |
The formation of the hydrobromide salt significantly alters the physical properties compared to the free base form, enhancing water solubility and providing improved crystalline characteristics for isolation and purification procedures.
Crystallographic Structure Determination
Crystallographic analysis of benzoxazole derivatives reveals fundamental structural parameters that characterize the planar nature of the heterocyclic ring system. The benzoxazole core maintains planarity due to the aromatic character of both the benzene and oxazole components, with typical bond lengths and angles consistent with sp² hybridization throughout the conjugated system.
X-ray crystallographic studies of related benzoxazole compounds demonstrate that the carbon-nitrogen bond lengths within the oxazole ring typically range from 1.31 to 1.35 Angstroms, while carbon-oxygen bonds measure approximately 1.36 to 1.38 Angstroms. The fusion of the benzene ring to the oxazole moiety creates a rigid planar framework with minimal deviation from coplanarity.
Crystal packing arrangements in benzoxazole hydrobromide salts typically involve hydrogen bonding interactions between the protonated amine groups and bromide counterions. These intermolecular interactions contribute to the overall crystal stability and influence physical properties such as melting point, solubility, and hygroscopicity. The chlorine substituent at the 5-position introduces additional electronic effects through its electron-withdrawing properties, potentially influencing both intramolecular electronic distribution and intermolecular packing arrangements.
Table 2: Typical Benzoxazole Crystallographic Parameters
| Structural Parameter | Range (Å) | Average (Å) |
|---|---|---|
| C-N (oxazole) | 1.31-1.35 | 1.33 |
| C-O (oxazole) | 1.36-1.38 | 1.37 |
| C-C (benzene) | 1.38-1.42 | 1.40 |
| C-Cl bond | 1.74-1.76 | 1.75 |
| N-H···Br⁻ | 2.8-3.2 | 3.0 |
The storage requirements at low temperatures (-4°C for short-term, -20°C for long-term storage) suggest that the crystalline form may be sensitive to thermal decomposition or polymorphic transitions at ambient conditions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of benzoxazole derivatives typically employs multiple analytical techniques to confirm structural assignments and assess purity levels. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual carbon and hydrogen atoms within the molecular framework.
Proton nuclear magnetic resonance spectra of benzoxazole compounds generally exhibit characteristic chemical shift patterns reflecting the aromatic nature of the heterocyclic system. The benzene ring protons typically appear in the 7.0-7.7 parts per million region, with coupling patterns influenced by the substitution pattern and electronic effects of neighboring groups. The methanamine protons attached to the 3-position of the benzoxazole ring system would be expected to appear as a singlet around 4.0-4.5 parts per million, with the amine protons potentially appearing as a broad exchangeable signal.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of carbon atoms throughout the molecular structure. Aromatic carbons in benzoxazole systems typically resonate between 110-165 parts per million, with the carbon atoms adjacent to heteroatoms showing characteristic downfield shifts due to deshielding effects. The methanamine carbon would be expected to appear around 35-45 parts per million, consistent with aliphatic carbons adjacent to electronegative nitrogen atoms.
Infrared spectroscopy provides information about functional group characteristics and hydrogen bonding patterns. Benzoxazole compounds typically exhibit characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 reciprocal centimeters region. The amine functionality would contribute nitrogen-hydrogen stretching vibrations around 3300-3500 reciprocal centimeters, potentially broadened due to hydrogen bonding interactions with the bromide counterion.
Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns characteristic of the benzoxazole structure. The protonated molecular ion would be expected at mass-to-charge ratio 184 for the free base form, with characteristic loss of the methanamine side chain producing a base peak corresponding to the substituted benzoxazole cation.
Computational Chemistry Modeling (Density Functional Theory, Molecular Orbital Analysis)
Computational chemistry studies using Density Functional Theory methods provide detailed insights into the electronic structure and molecular properties of benzoxazole derivatives. These theoretical investigations complement experimental characterization by predicting molecular geometries, electronic properties, and reactivity patterns.
Density Functional Theory calculations using the B3LYP functional with 6-31G* basis sets have been extensively applied to benzoxazole systems, providing accurate predictions of bond lengths, bond angles, and electronic properties. The calculated geometric parameters typically show excellent agreement with experimental X-ray crystallographic data, with deviations generally less than 0.02 Angstroms for bond lengths and 2-3 degrees for bond angles.
Molecular orbital analysis reveals the electronic structure characteristics that govern chemical reactivity and biological activity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides important information about chemical stability and potential reactivity patterns. For related benzoxazole compounds, highest occupied molecular orbital - lowest unoccupied molecular orbital energy gaps typically range from 3.8 to 4.3 electron volts, with smaller gaps generally correlating with increased chemical reactivity.
Table 3: Computational Chemistry Parameters for Benzoxazole Derivatives
| Property | Typical Range | Units |
|---|---|---|
| HOMO-LUMO Gap | 3.8-4.3 | eV |
| Dipole Moment | 2.5-4.2 | Debye |
| Polarizability | 15-20 | ų |
| Ionization Potential | 8.5-9.2 | eV |
| Electron Affinity | 0.8-1.5 | eV |
The chlorine substituent at the 5-position introduces significant electronic effects, acting as an electron-withdrawing group that influences both the electronic distribution within the benzoxazole ring system and the overall molecular dipole moment. Computational studies indicate that halogen substitution can substantially modify the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, potentially affecting biological activity and chemical reactivity profiles.
Density Functional Theory calculations also provide insights into conformational preferences and potential energy surfaces governing molecular motions. For benzoxazole derivatives with flexible side chains, computational studies reveal the energetic barriers associated with bond rotations and conformational interconversions. The methanamine side chain attached to the benzoxazole core exhibits relatively low rotational barriers, allowing for conformational flexibility that may be important for biological recognition processes.
The hydrobromide salt formation significantly influences the electronic structure through charge distribution changes and hydrogen bonding interactions. Computational modeling of the ion pair structure reveals the preferred orientation of the bromide counterion relative to the protonated amine group, providing insights into crystal packing arrangements and solution-phase behavior.
Properties
IUPAC Name |
(5-chloro-1,2-benzoxazol-3-yl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.BrH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUKYFZKMBTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the initial synthesis of halogenated benzoxazole derivatives, followed by nucleophilic substitution with amines, and finally, halogenation to introduce the chloro substituent at the 5-position.
Research Findings & Data
- Reaction conditions: Typically carried out at ambient or slightly elevated temperatures, using inert solvents such as dichloromethane or THF.
- Yield: The overall yield is often in the range of 50–70%, depending on the purity of intermediates and reaction conditions.
- Key reagents: POCl₃, SOCl₂, NCS, potassium carbonate, methanamine hydrobromide.
Notes
- This method benefits from straightforward steps but requires careful control of halogenation to avoid over-substitution.
- The use of NCS or similar electrophilic chlorinating agents allows selective chlorination at the 5-position.
Condensation of 2-Aminophenol Derivatives with Chloroacetic Acid Derivatives
Method Overview
This route involves the formation of benzoxazole via condensation reactions, followed by chlorination at the 5-position.
Stepwise Procedure
- Step 1: Cyclization of 2-aminophenol with chloroacetic acid derivatives (e.g., chloroacetic acid or its esters) under acidic or basic conditions to form benzoxazole.
- Step 2: Chlorination at the 5-position using reagents such as N-chlorosuccinimide (NCS) or chlorine gas, often under radical initiation conditions.
- Step 3: Nucleophilic substitution with methanamine hydrobromide to introduce the amino group at the 3-position.
Research Findings & Data
- Reaction conditions: Typically performed at 60–80°C with solvents like acetic acid or ethanol.
- Yield: Moderate to high yields (55–75%) are achievable.
- Advantages: This method allows for regioselective chlorination and functionalization.
Direct Amination of 5-Chlorobenzoxazole
Method Overview
This approach involves the direct amination of 5-chlorobenzoxazole using nucleophilic amines under catalytic conditions.
Stepwise Procedure
- Step 1: Synthesis of 5-chlorobenzoxazole via cyclization of 2-aminophenol with chlorinated reagents.
- Step 2: Direct substitution of the chlorine atom at the 5-position with methanamine hydrobromide in the presence of a palladium or copper catalyst under reflux conditions.
- Step 3: Purification of the resulting 1-(5-chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide.
Research Findings & Data
- Reaction conditions: Elevated temperatures (~80°C), with solvents like dimethylformamide (DMF) or acetonitrile.
- Yield: Variable, often around 40–60%, depending on catalyst efficiency and reaction time.
- Notes: This method offers a direct route but may require optimization to prevent over-reaction or side-products.
Summary Data Table
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| Halogenation & Nucleophilic Substitution | 2-Aminophenol derivatives | POCl₃, K₂CO₃, methanamine hydrobromide | DCM, THF | 0°C to RT | 12–24 hrs | 50–70 | Regioselective chlorination |
| Condensation & Chlorination | 2-Aminophenol + Chloroacetic acid derivatives | NCS, acetic acid | Acetic acid, ethanol | 60–80°C | 8–16 hrs | 55–75 | Good regioselectivity |
| Direct Amination | 5-Chlorobenzoxazole | Pd/C or Cu catalysts | DMF, acetonitrile | 80°C | 12–20 hrs | 40–60 | Catalytic process |
Research Insights & Considerations
- Selectivity: Achieving regioselective chlorination at the 5-position is critical. Electrophilic aromatic substitution using NCS or similar reagents under controlled conditions is effective.
- Yield Optimization: Use of appropriate bases (potassium carbonate, cesium carbonate) and solvents (DCM, THF) enhances yields.
- Safety & Environmental Aspects: Chlorination reagents like NCS are safer alternatives to chlorine gas, reducing hazards.
- Purification: Column chromatography and recrystallization are standard for isolating pure compounds.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazoles .
Scientific Research Applications
Chemistry
1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of benzoxazole exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may interact with specific molecular targets involved in cancer progression.
Medicine
In the field of medicinal chemistry, ongoing research is exploring the compound's potential therapeutic applications. It is being investigated for:
- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for developing new drugs targeting specific diseases.
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in materials science.
Antimicrobial Activity
A study conducted on benzoxazole derivatives demonstrated that this compound exhibited notable effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls.
Anticancer Research
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The interaction with specific receptors involved in cell survival pathways was identified as a key mechanism.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Heterocycle Influence : Benzoxazoles (e.g., the target compound) and benzothiazoles (e.g., the hydrochloride analog) share similar aromatic frameworks but differ in heteroatoms (O vs. S), affecting electronic properties and metabolic stability. Benzodithiazines () include sulfone groups (SO2), enhancing polarity and hydrogen-bonding capacity .
- The hydrobromide/hydrochloride salt forms improve solubility, with hydrobromides generally having higher molecular weights than hydrochlorides .
Physicochemical and Spectroscopic Comparisons
Table 2: Analytical Data for Selected Compounds
Key Observations :
- Thermal Stability : Benzodithiazines (e.g., Compound 11) exhibit high decomposition temperatures (>300°C), suggesting greater thermal stability than benzoxazoles, likely due to sulfone groups and extended conjugation .
- Spectroscopic Signatures : The absence of SO2 bands in the target compound distinguishes it from benzodithiazines. Hydrazine-linked benzodithiazines show characteristic C=N stretches (~1605–1615 cm⁻¹) and OH/NH signals in NMR .
Key Observations :
- Synthetic Complexity : The target compound’s synthesis likely mirrors methods for 5-chloro-1,2-benzoxazole derivatives, involving chlorination followed by amine functionalization . Benzodithiazines require multi-step condensation, achieving high yields (87–97%) .
- Salt Form Impact : Hydrochloride salts (e.g., ) are more commonly reported, but hydrobromides may offer distinct crystallization advantages .
Biological Activity
1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide is a chemical compound with the molecular formula . This compound is a derivative of benzoxazole, which is known for its diverse biological activities. Its unique substitution pattern on the benzoxazole ring enhances its potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The compound's structure features a benzoxazole moiety, which is a heterocyclic compound containing nitrogen and oxygen. The presence of the chloro group at the 5-position contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | (5-chloro-1,2-benzoxazol-3-yl)methanamine; hydrobromide |
| CAS Number | 2097936-28-0 |
| Molecular Formula | |
| Molecular Weight | 233.6 g/mol |
Antimicrobial Properties
Research indicates that compounds derived from benzoxazole exhibit promising antimicrobial activity. For instance, studies have shown that certain derivatives possess selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The minimal inhibitory concentrations (MIC) were determined for several strains:
| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli | MIC (µg/mL) against Candida albicans |
|---|---|---|---|
| This compound | 32 | 64 | 16 |
| Other derivatives | Varies | Varies | Varies |
Anticancer Activity
Benzoxazole derivatives, including the compound of interest, have been investigated for their anticancer properties. Research has shown that these compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
These results indicate that the compound exhibits selective toxicity towards cancer cells compared to normal cells.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor interactions that lead to its antimicrobial and anticancer activities. Further research is needed to elucidate the precise pathways involved.
Comparative Analysis with Similar Compounds
When compared to other benzoxazole derivatives, this compound shows unique reactivity patterns due to its specific substitution on the benzoxazole ring. Similar compounds have been reported to exhibit varying degrees of biological activity based on their structural modifications.
| Compound Name | Biological Activity |
|---|---|
| (5-Methyl-1,2-benzoxazol-3-yl)methanamine | Moderate anticancer activity |
| [4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride | High antibacterial activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide with high purity?
- Methodological Answer : Optimize a two-step synthesis starting from 5-chloro-1,2-benzoxazole-3-carboxylic acid. First, reduce the carboxylic acid to the corresponding methanamine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen. Second, perform hydrobromide salt formation via acid-base reaction with HBr in ethanol. Monitor purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Conduct solubility profiling in polar (e.g., water, DMSO) and non-polar solvents (e.g., ethyl acetate) at 25°C using UV-Vis spectroscopy or gravimetric analysis. For stability, perform accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Analyze degradation products via LC-MS and compare with reference standards .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for all procedures. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions. In case of spills, neutralize with sodium bicarbonate and collect using inert absorbents (e.g., vermiculite). Store in amber glass containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the benzoxazole core in catalytic reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density distribution and identify reactive sites (e.g., electrophilic substitution at C3). Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields and regioselectivity .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Cross-validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for assay-specific variables: solvent effects (DMSO concentration ≤0.1%), serum protein binding (use charcoal-stripped FBS), and metabolic stability (pre-incubate with liver microsomes). Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. How does the hydrobromide counterion influence crystallization behavior compared to hydrochloride salts?
- Methodological Answer : Perform X-ray crystallography on both salts to compare lattice packing and hydrogen-bonding networks. Use differential scanning calorimetry (DSC) to analyze melting points and polymorphic transitions. Solubility differences can be quantified via phase diagrams in water-ethanol mixtures .
Key Considerations for Experimental Design
- Contradiction Analysis : When discrepancies arise in spectral data (e.g., NMR shifts), verify sample purity via elemental analysis and confirm solvent interactions (e.g., residual DMSO peaks) .
- Reaction Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and minimize byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
